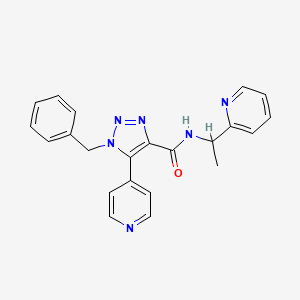

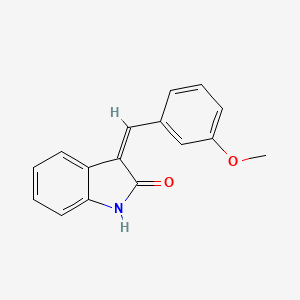

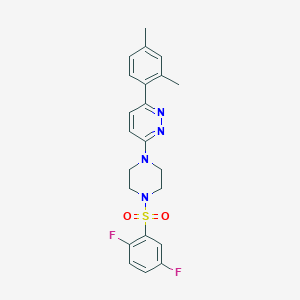

1-benzyl-5-pyridin-4-yl-N-(1-pyridin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-benzyl-5-pyridin-4-yl-N-(1-pyridin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide, also known as BPTC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BPTC is a triazole-based compound that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.

Aplicaciones Científicas De Investigación

Heterocyclic Compound Synthesis

Heterocyclic compounds, especially those containing triazole rings, are of significant interest due to their diverse biological activities. For instance, the synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides through phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation demonstrates a novel strategy for constructing such skeletons via direct metal-free oxidative N-N bond formation. This method features short reaction times and high yields, indicating its potential utility in synthesizing compounds similar to "1-benzyl-5-pyridin-4-yl-N-(1-pyridin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide" for various scientific applications (Zheng et al., 2014).

Antiviral Activity

Compounds with structural features similar to the queried chemical have been explored for their antiviral properties. For example, benzamide-based 5-aminopyrazoles and their fused heterocyclic derivatives have shown remarkable antiavian influenza virus activity. The synthesis of these compounds involves reactions with benzoyl isothiocyanate and subsequent reactions leading to compounds with significant antiviral activities against bird flu influenza (H5N1), demonstrating the potential therapeutic applications of such molecules (Hebishy et al., 2020).

Antituberculosis Activity

The design and synthesis of heterocyclic compounds, such as thiazole-aminopiperidine hybrids, have been directed towards developing novel Mycobacterium tuberculosis inhibitors. These compounds, designed through molecular hybridization, have shown promising in vitro activity against Mycobacterium smegmatis and Mycobacterium tuberculosis, highlighting their potential as antituberculosis agents. This research underscores the importance of heterocyclic compounds in addressing global health challenges like tuberculosis (Jeankumar et al., 2013).

Corrosion Inhibition

Triazole derivatives, including those similar to the queried compound, have been investigated for their corrosion inhibition properties. Studies have shown that triazole derivatives can effectively inhibit corrosion in metals, such as mild steel in acidic media, through mechanisms involving the adsorption of the compound onto the metal surface. This application demonstrates the versatility of such heterocyclic compounds beyond pharmaceutical uses and highlights their potential in industrial applications (Ma et al., 2017).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as n-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, are known to interact with a variety of biological targets .

Mode of Action

It’s worth noting that n-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines, which share structural similarities with this compound, are synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions .

Biochemical Pathways

Compounds with similar structures have been reported to show a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The solubility of a compound in water and other polar solvents can significantly impact its bioavailability .

Result of Action

Compounds with similar structures have been reported to show various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Propiedades

IUPAC Name |

1-benzyl-5-pyridin-4-yl-N-(1-pyridin-2-ylethyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N6O/c1-16(19-9-5-6-12-24-19)25-22(29)20-21(18-10-13-23-14-11-18)28(27-26-20)15-17-7-3-2-4-8-17/h2-14,16H,15H2,1H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTCOEYNBLYKRMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=N1)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(5-bromothiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2453789.png)

![N-[4-(2-amino-3-cyanopyrrolo[3,2-b]quinoxalin-1-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2453799.png)

![(E)-3-(5-(benzo[d][1,3]dioxol-4-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinopropanamide](/img/structure/B2453800.png)

![2-Chloro-N-[(1-methylindazol-6-yl)methyl]propanamide](/img/structure/B2453802.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2453809.png)